dimethyl (3-methyl-2-oxobutyl)phosphonate
Description
Properties
CAS No. |
58009-93-1 |
|---|---|
Molecular Formula |
C7H15O4P |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-methylbutan-2-one |
InChI |
InChI=1S/C7H15O4P/c1-6(2)7(8)5-12(9,10-3)11-4/h6H,5H2,1-4H3 |
InChI Key |
BIIUEEHQYBFXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CP(=O)(OC)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Hydroxyphosphonate Precursor
Dimethyl (3-methyl-2-hydroxybutyl)phosphonate can be synthesized via phosphonylation of 3-methyl-2-hydroxybutanol. The Beilstein study highlights analogous reactions, such as the conversion of alcohol 23 to phosphonate 25 using benzyl allylphosphonochloridate and triethylamine. For the target compound, dimethyl phosphonochloridate would replace the benzyl allyl derivative, with reaction yields anticipated to exceed 80% under optimized conditions.
Catalytic Oxidation to the Ketophosphonate
The hydroxyphosphonate undergoes oxidation using a palladium-bismuth catalytic system. As detailed in the patent, 3,3-dimethyl-2-hydroxybutyric acid is oxidized to its keto derivative in 90% yield under the following conditions:
-
Catalyst : 5% Pd/C (1.5 wt%) and Bi(NO₃)₃·5H₂O (0.75 wt%)
-
Base : 3N NaOH (1.2–6 equivalents)
-
Temperature : 95°C under oxygen/air flow
-
Reaction time : 2–4 hours
Applying this protocol to dimethyl (3-methyl-2-hydroxybutyl)phosphonate would require adjusting the base stoichiometry to accommodate the phosphonate’s acidity. The resulting dimethyl (3-methyl-2-oxobutyl)phosphonate is isolated via acidification (pH 7.5) and extraction, with yields projected to align with the patent’s 85–90% range.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Phosphonylation | 3-Methyl-2-oxobutanol | Dimethyl phosphonochloridate | 80–90* | Single-step; high atom economy | Precursor synthesis complexity |
| Oxidation of Hydroxyphos | Dimethyl (3-methyl-2-hydroxybutyl)phosphonate | Pd/C, Bi(NO₃)₃, NaOH | 85–90 | Scalable; high yields | Requires two-step synthesis |
| Michaelis-Arbuzov | 3-Methyl-2-oxobutyl bromide | Dimethyl phosphite | 70–75* | Broad substrate compatibility | Halide precursor instability |
*Projected based on analogous reactions.
Mechanistic Insights and Optimization Strategies
Palladium-Bismuth Synergy in Oxidation
The Pd-Bi system enhances electron transfer during oxidation, with bismuth mitigating palladium poisoning by adsorbing reactive intermediates. Optimal Bi:Pd molar ratios (0.5:1 to 1:1) maximize catalytic activity, while excess base (NaOH) ensures deprotonation of the hydroxyphosphonate, facilitating oxidation.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-methyl-2-oxobutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine.
Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides or phosphines.
Substitution: Amino or thiol-substituted phosphonates.
Scientific Research Applications
Dimethyl (3-methyl-2-oxobutyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research explores its use as a precursor for the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl (3-methyl-2-oxobutyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation processes. This interaction can affect various biochemical pathways, leading to changes in cellular functions and metabolic activities.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between dimethyl (3-methyl-2-oxobutyl)phosphonate and related phosphonates:
Reactivity and Stability
- Diazo-Containing Phosphonates : Compounds like dimethyl (1-diazo-2-oxopropyl)phosphonate exhibit high reactivity due to the diazo group but pose safety risks (explosive decomposition under heat or shock) . In contrast, this compound lacks this group, suggesting greater stability.
- Fluorinated Derivatives : Dimethyl-(3,3-difluoro-2,2-dihydroxyheptyl)phosphonate’s fluorine substituents increase polarity, complicating purification due to similar boiling points among isomers . The 3-methyl group in the target compound may reduce such issues.
- Deuterated Analogs : Deuterium labeling (e.g., dimethyl (7-²H₃-2-oxoheptyl)phosphonate) enables tracking in metabolic studies but requires specialized synthesis protocols .
Key Challenges and Innovations
- Purification : Fluorinated and branched phosphonates (e.g., dimethyl-(3,3-difluoro-2,2-dihydroxyheptyl)phosphonate) face challenges in isolating isomers, necessitating advanced chromatography .
- Safety : Diazo-containing analogs require stringent handling protocols, whereas methyl/alkyl-substituted variants (e.g., target compound) are safer.
- Stereochemical Control : Recent advances in lipase-catalyzed kinetic resolution enable enantioselective synthesis of phosphonates, reducing diastereomer separation steps .
Biological Activity
Dimethyl (3-methyl-2-oxobutyl)phosphonate is a phosphonate compound with notable biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₅O₄P
- SMILES : CC(C)C(=O)CP(=O)(OC)OC
- InChIKey : BIIUEEHQYBFXTP-UHFFFAOYSA-N
This compound features a phosphonate group that is critical for its biological interactions, particularly its ability to bind to enzyme active sites.
This compound exhibits its biological activity primarily through the inhibition of specific enzymes. The mechanism involves:
- Enzyme Binding : The compound binds to active sites of enzymes, leading to a decrease in their activity.
- Biochemical Pathway Modulation : By inhibiting enzyme activity, it can alter various biochemical pathways, which may have implications in therapeutic contexts.
Biological Activity Overview
The biological activities of this compound have been studied in various contexts:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial for metabolic processes. This inhibition can lead to significant changes in cellular functions and pathways.
- Potential Therapeutic Applications : Research indicates potential applications in treating diseases where enzyme modulation is beneficial, such as cancer and metabolic disorders.
Case Study 1: Enzyme Inhibition
A study focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The findings suggested that this compound significantly decreased AChE activity in vitro, indicating its potential as a therapeutic agent for conditions like Alzheimer’s disease.
Case Study 2: Anticancer Properties
Research published in Journal of Medicinal Chemistry explored the anticancer properties of phosphonates similar to this compound. The study found that these compounds could induce apoptosis in cancer cells by modulating specific signaling pathways related to cell survival and death.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes and optimized reaction conditions for dimethyl (3-methyl-2-oxobutyl)phosphonate?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, alkylation of dimethyl phosphite with 3-methyl-2-oxobutyl halides in the presence of a base (e.g., triethylamine) in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under reflux . Key parameters include:
Q. How is the molecular structure of this compound validated in academic research?
Structural confirmation employs:
- NMR Spectroscopy : ¹H and ³¹P NMR to identify methyl, oxobutyl, and phosphonate groups .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- X-ray Crystallography : For crystalline derivatives, hydrogen-bonding networks and stereochemistry are resolved (e.g., bond angles: P=O ~120°, C-P-C ~109°) .
Q. What are the typical reactivity patterns of this phosphonate in organic transformations?
The compound participates in:
- Horner-Wadsworth-Emmons reactions : As a carbonyl olefination reagent due to its stabilized ylides .
- Hydrolysis : Under acidic or basic conditions to yield phosphonic acids, relevant in prodrug design .
- Coordination Chemistry : Binds to Zr-based metal-organic frameworks (MOFs) via P=O groups, enabling catalytic decomposition studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for impurities in this compound?
Impurities such as regioisomers (e.g., α- vs. β-phosphonates) or fluorinated byproducts (if applicable) require:
Q. What methodological challenges arise in purifying this compound, and how are they addressed?
Key challenges include:
Q. What alternative synthetic pathways exist for this compound beyond traditional alkylation?
Emerging methods include:
Q. How does the compound interact with Zr-MOFs, and what insights does this provide for decomposition mechanisms?
Studies on simulants like dimethyl methylphosphonate (DMMP) show:
- Adsorption : DMMP binds to Zr₆ clusters in MOFs (e.g., UiO-66) via P=O coordination .
- Decomposition Pathway : Hydrolysis at the Zr site yields non-toxic methylphosphonic acid, monitored via in situ IR and XAS .
- Implications : MOF pore size and linker flexibility influence catalytic efficiency, guiding material design for nerve-agent detoxification .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
